molecular formula C12H16O B13270215 2-(2-Cyclobutylphenyl)ethan-1-ol

2-(2-Cyclobutylphenyl)ethan-1-ol

Cat. No.: B13270215
M. Wt: 176.25 g/mol
InChI Key: RQOBAVRNVHVQIZ-UHFFFAOYSA-N
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Description

2-(2-Cyclobutylphenyl)ethan-1-ol is an organic compound with the molecular formula C12H16O It is a type of alcohol characterized by the presence of a hydroxyl group (-OH) attached to an ethan-1-ol backbone, which is further substituted with a cyclobutylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Cyclobutylphenyl)ethan-1-ol typically involves the reaction of 2-cyclobutylbenzaldehyde with a suitable reducing agent. One common method is the reduction of 2-cyclobutylbenzaldehyde using sodium borohydride (NaBH4) in an alcohol solvent such as methanol or ethanol. The reaction is carried out under mild conditions, usually at room temperature, to yield this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable and efficient methods. Catalytic hydrogenation of 2-cyclobutylbenzaldehyde using a palladium or platinum catalyst under high pressure and temperature conditions is one such method. This approach allows for the large-scale production of the compound with high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(2-Cyclobutylphenyl)ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.

    Reduction: The compound can be further reduced to form the corresponding alkane.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to replace the hydroxyl group with a halogen.

Major Products

    Oxidation: 2-(2-Cyclobutylphenyl)ethanone or 2-(2-Cyclobutylphenyl)ethanal.

    Reduction: 2-(2-Cyclobutylphenyl)ethane.

    Substitution: 2-(2-Cyclobutylphenyl)ethyl chloride or bromide.

Scientific Research Applications

2-(2-Cyclobutylphenyl)ethan-1-ol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic properties and use in drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-Cyclobutylphenyl)ethan-1-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with various biomolecules, influencing their structure and function. Additionally, the cyclobutylphenyl group can interact with hydrophobic regions of proteins and other macromolecules, affecting their activity.

Comparison with Similar Compounds

Similar Compounds

    2-(2-Phenylethyl)ethan-1-ol: Similar structure but lacks the cyclobutyl group.

    2-(2-Cyclohexylphenyl)ethan-1-ol: Similar structure but with a cyclohexyl group instead of a cyclobutyl group.

    2-(2-Methylphenyl)ethan-1-ol: Similar structure but with a methyl group instead of a cyclobutyl group.

Uniqueness

2-(2-Cyclobutylphenyl)ethan-1-ol is unique due to the presence of the cyclobutyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interactions with other molecules, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C12H16O

Molecular Weight

176.25 g/mol

IUPAC Name

2-(2-cyclobutylphenyl)ethanol

InChI

InChI=1S/C12H16O/c13-9-8-11-4-1-2-7-12(11)10-5-3-6-10/h1-2,4,7,10,13H,3,5-6,8-9H2

InChI Key

RQOBAVRNVHVQIZ-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)C2=CC=CC=C2CCO

Origin of Product

United States

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